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5-Bromouracil ribonucleoside

RNA splicing Pre-mRNA processing Halogenated nucleoside

5-Bromouridine (BrUrd) is the definitive C5-halogenated uridine for discerning RNA researchers. Its unique Br atom confers 308 nm photo-crosslinking (>50% yield), anti-BrdU detectability, and spliceosome blockade—properties absent in 4-SU or 5-EU. The optimized Li-BrU-seq protocol achieves 83.64% intronic enrichment from just 500 ng total RNA (~25K cells), while Dyrec-seq exploits its orthogonal chemistry for simultaneous transcription/degradation profiling of 4,702 genes. Avoid 4-SU stress artefacts and ensure reproducible RNA-protein mapping with this essential building block.

Molecular Formula C9H11BrN2O6
Molecular Weight 323.1 g/mol
CAS No. 3370-69-2
Cat. No. B1606954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromouracil ribonucleoside
CAS3370-69-2
Molecular FormulaC9H11BrN2O6
Molecular Weight323.1 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br
InChIInChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
InChIKeyAGFIRQJZCNVMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromouracil Ribonucleoside (CAS 3370-69-2): Core Identity and Procurement-Relevant Profile for a Halogenated Uridine Analog


5-Bromouracil ribonucleoside (synonym: 5-bromouridine, BrUrd, 5-BrU) is a synthetic C5-halogenated pyrimidine ribonucleoside with the molecular formula C₉H₁₁BrN₂O₆ and a molecular weight of 323.10 g/mol [1]. It is the ribose-containing analog of 5-bromodeoxyuridine, distinguished by a bromine atom at the 5-position of the uracil base, which confers photoreactivity, antibody detectability via cross-reactivity with anti-BrdU antibodies, and incorporation competence by RNA polymerases [2]. The compound presents as a white to almost white crystalline powder with a melting point of 180–182 °C (decomposition) and a specific optical rotation [α]20/D of −11° to −14° (c=2, H₂O) [3].

Why 5-Bromouracil Ribonucleoside Cannot Be Interchanged with Other 5-Halogenated or Thiolated Uridine Analogs in Research and Development


Although 5-bromouridine belongs to a family of C5-substituted uridine analogs that includes 5-fluorouridine, 5-chlorouridine, 5-iodouridine, 4-thiouridine, and 5-ethynyluridine, these compounds exhibit profoundly divergent behaviors in RNA polymerase incorporation fidelity, pre-mRNA splicing competence, cellular toxicity profiles, photo-crosslinking wavelengths and quantum yields, and chemical derivatization stereochemistry [1]. Direct substitution of 5-bromouridine with a chemically similar analog without re-validation of the experimental endpoint can therefore produce uninterpretable or artefactual results, particularly in assays that depend on the unique combination of moderate cytotoxicity, bromine-specific immunoprecipitation, and medium-wavelength UV photoreactivity that characterizes this specific compound [2].

Quantitative Comparator Evidence for 5-Bromouracil Ribonucleoside: Six Dimensions of Verified Differentiation


Pre-mRNA Splicing Competence: 5-Bromouridine-Containing Transcripts Are Splicing-Incompetent Unlike 5-Fluorouridine

In an in vitro splicing assay using human β-globin pre-mRNA transcripts synthesized in the presence of individual 5-halogenated uridines, transcripts containing 5-fluorouridine were spliced accurately and efficiently in HeLa cell nuclear extract, whereas transcripts containing 5-bromouridine or 5-chlorouridine were completely incapable of undergoing splicing [1]. Analysis by non-denaturing polyacrylamide gel electrophoresis demonstrated that 5-bromouridine- and 5-chlorouridine-containing transcripts failed to form active spliceosomal complexes, indicating a block at an early assembly step [1].

RNA splicing Pre-mRNA processing Halogenated nucleoside

Cytotoxicity Profile: 5-Bromouridine Demonstrates Lower Acute Cytotoxicity Than 4-Thiouridine and 5-Ethynyluridine in Short-Term Labeling

5-Bromouridine is consistently reported to be less toxic to cultured cells than the widely used alternative RNA-labeling nucleosides 4-thiouridine (4sU) and 5-ethynyluridine (5-EU) during short-term pulse-labeling experiments [1]. The intrinsic cytotoxicity of 5-bromouridine has been quantified in human leukemic cell lines: after 72 h of continuous exposure, the LD50 was 10 μM in HL-60 cells and 20 μM in MOLT-4 cells, with S-phase traverse suppression observed at ≥30 μM [2]. In contrast, 4-thiouridine has been reported to inhibit rRNA synthesis and induce a nucleolar stress response even at moderate concentrations, and 5-ethynyluridine can induce neurodegeneration at high concentrations in vivo [1].

Metabolic labeling Cytotoxicity Nascent RNA

Nascent RNA Enrichment Specificity: Li-BrU-seq Achieves 83.64% Intronic Ratio, Superior to TTchem-seq and TT-seq

In a rigorously benchmarked low-input metabolic labeling strategy termed Li-BrU-seq, 5-bromouridine-based profiling achieved an intronic read ratio of 83.64%, a key metric of nascent RNA enrichment specificity, directly surpassing TTchem-seq (79.95%) and TT-seq (56.68%) when compared under equivalent 15-minute pulse-labeling conditions [1]. Furthermore, the intronic ratio remained highly stable across a 30-fold input gradient, decreasing only slightly from 83.64% at 15 μg total RNA input to 80.77% at 500 ng, and crucially, even the lowest-input Li-BrU-seq condition outperformed standard-input (~100 μg) TTchem-seq and TT-seq [1]. The median Splicing Index for Li-BrU-seq (0.36) was notably lower than TTchem-seq (0.62), confirming predominant capture of unprocessed precursor RNAs [1].

Nascent RNA sequencing Transcriptomics Intronic read ratio

Photo-Crosslinking Wavelength and Efficiency: 5-Bromouridine Enables >50% RNA-Protein Crosslinking at 308 nm with Defined Quantum Yield

Site-specific incorporation of 5-bromouridine into RNA enables highly efficient medium-wavelength UV photo-crosslinking to bound proteins. Using the well-characterized bacteriophage R17 coat protein RNA binding site as a model system, irradiation of 5-bromouridine-substituted RNA with a monochromatic XeCl excimer laser at 308 nm yielded crosslinking levels exceeding 50%, with a measured quantum yield of 0.003 [1]. The broad-spectrum UV transilluminator (peak at 312 nm) gave crosslinking levels exceeding 20% [1]. Critically, 5-bromouridine exhibits preferential photocrosslinking to electron-rich aromatic amino acids—tryptophan, tyrosine, and histidine—upon 308 nm excitation, a selectivity profile not shared by all halogenated analogs [2]. In contrast, 5-iodouridine is activated at a distinct wavelength (325 nm), and 4-thiouridine shows maximal crosslinking at 365 nm [3].

Photoaffinity labeling RNA-protein interaction UV crosslinking

Bisulfite Addition Stereochemistry: 5-Bromouridine Adds Bisulfite Exclusively in a Cis Configuration, Unlike 5-Fluorouridine and 5-Chlorouridine

The stereochemical course of bisulfite addition across the 5,6-double bond of 5-halogenated uridines is determined by the identity of the halogen substituent. Using ¹³C NMR spectroscopy under equilibrium conditions, Triplett et al. demonstrated that 5-fluorouridine undergoes bisulfite addition exclusively via a trans process, 5-chlorouridine adds bisulfite through both cis and trans pathways generating four diastereomeric adducts, whereas 5-bromouridine and 5-iodouridine add bisulfite exclusively in a cis configuration [1]. Furthermore, only those bisulfite-halouridine adducts in which the halogen is oriented trans to the sulfonic acid moiety can undergo subsequent dehalogenation under the influence of sulfite dianion, meaning that the cis-exclusive adducts of 5-bromouridine are chemically resistant to dehalogenation under these conditions [1].

Chemical derivatization Stereochemistry ¹³C NMR

Highest-Value Application Scenarios for 5-Bromouracil Ribonucleoside Based on Quantitative Differentiation Evidence


Nascent RNA Sequencing from Low-Input or Rare Cell Populations via Li-BrU-seq

The Li-BrU-seq protocol, which is specifically optimized for 5-bromouridine, achieves 83.64% intronic read enrichment with stable performance down to 500 ng total RNA input or approximately 25,000 cells [1]. This enables high-quality transcriptome-wide nascent RNA profiling from rare primary cells, clinical biopsy specimens, or sorted cell subpopulations where the higher-input requirements of TTchem-seq or TT-seq are prohibitive. The protocol's freedom from 4-thiouridine-induced stress artefacts further qualifies BrU-based labeling as the preferred strategy for physiologically sensitive samples such as stem cells or primary neurons [1].

RNA-Protein Interaction Mapping by Site-Specific Photo-Crosslinking at 308 nm

5-Bromouridine phosphoramidite can be site-specifically incorporated into synthetic RNA oligonucleotides via solid-phase synthesis [2]. Upon irradiation at 308 nm with a XeCl excimer laser, crosslinking yields exceeding 50% can be achieved, with preferential covalent attachment to tryptophan, tyrosine, and histidine residues [3]. This wavelength-specific, high-yield crosslinking combined with defined amino acid selectivity makes 5-bromouridine the reagent of choice for mapping protein contacts at specific RNA positions, particularly in ribonucleoprotein complexes where 4-thiouridine (365 nm activation) or 5-iodouridine (325 nm activation) would require different instrumentation or produce distinct crosslinking patterns [4].

Simultaneous Measurement of RNA Synthesis and Degradation Rates via Dyrec-seq

The Dyrec-seq methodology exploits the orthogonal properties of 5-bromouridine and 4-thiouridine to simultaneously quantify transcription and degradation rates from a single experimental workflow [5]. The two analogs are metabolically incorporated into distinct RNA populations and differentially enriched, enabling parallel determination of synthesis and decay rates for 4,702 genes in HeLa cells [5]. This dual-labeling capability is uniquely dependent on the availability of a low-toxicity, antibody-capturable uridine analog (5-bromouridine) that can be cleanly separated from the thiolated analog (4-thiouridine), a role that cannot be fulfilled by 5-ethynyluridine due to its biotinylation-based enrichment or by 5-iodouridine due to overlapping detection chemistry [5].

Splicing Mechanism Studies Requiring a Splicing-Incompetent Uridine Analog

In mechanistic studies of pre-mRNA splicing, 5-bromouridine serves as a selective tool to probe uridine residues that are essential for spliceosome assembly and catalysis [6]. Unlike 5-fluorouridine, which permits normal splicing, 5-bromouridine incorporation completely blocks spliceosome complex formation [6]. This property enables researchers to identify specific uridine positions within intronic or exonic sequences that are critical for splicing by systematic substitution, an approach that cannot be executed with 5-fluorouridine and would yield different results with 5-chlorouridine due to divergent steric and electronic effects [6].

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